molecular formula C17H16F3NO3 B14932260 4-(difluoromethoxy)-3-ethoxy-N-(3-fluoro-4-methylphenyl)benzamide

4-(difluoromethoxy)-3-ethoxy-N-(3-fluoro-4-methylphenyl)benzamide

Cat. No.: B14932260
M. Wt: 339.31 g/mol
InChI Key: HCKSDEONYHVARM-UHFFFAOYSA-N
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Description

4-(difluoromethoxy)-3-ethoxy-N-(3-fluoro-4-methylphenyl)benzamide is a complex organic compound characterized by the presence of multiple functional groups, including difluoromethoxy, ethoxy, and fluoro substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents, such as 3-fluoro-4-methoxyphenylboronic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(difluoromethoxy)-3-ethoxy-N-(3-fluoro-4-methylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in a wide variety of derivatives, depending on the substituents introduced.

Scientific Research Applications

4-(difluoromethoxy)-3-ethoxy-N-(3-fluoro-4-methylphenyl)benzamide has several applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in the study of enzyme interactions and as a probe for investigating biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(difluoromethoxy)-3-ethoxy-N-(3-fluoro-4-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(difluoromethoxy)-3-ethoxy-N-(3-fluoro-4-methylphenyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry, where its specific interactions and effects can be leveraged for desired outcomes.

Properties

Molecular Formula

C17H16F3NO3

Molecular Weight

339.31 g/mol

IUPAC Name

4-(difluoromethoxy)-3-ethoxy-N-(3-fluoro-4-methylphenyl)benzamide

InChI

InChI=1S/C17H16F3NO3/c1-3-23-15-8-11(5-7-14(15)24-17(19)20)16(22)21-12-6-4-10(2)13(18)9-12/h4-9,17H,3H2,1-2H3,(H,21,22)

InChI Key

HCKSDEONYHVARM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)NC2=CC(=C(C=C2)C)F)OC(F)F

Origin of Product

United States

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